molecular formula C6H5ClN2O2 B048047 6-Chloro-2-methyl-3-nitropyridine CAS No. 22280-60-0

6-Chloro-2-methyl-3-nitropyridine

Cat. No.: B048047
CAS No.: 22280-60-0
M. Wt: 172.57 g/mol
InChI Key: GHSRMSJVYMITDX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6-Chloro-2-methyl-3-nitropyridine typically involves the reaction of 2-oxo-5-nitro-6-methyl-1,2-dihydropyridine with phosphorous oxychloride and phosphorous pentachloride. The reaction mixture is heated at 110°C for 2 hours, followed by the addition of more phosphorous pentachloride and phosphorous oxychloride. After stirring for an additional hour, the mixture is poured into ice water, resulting in the formation of this compound with a yield of 94% .

Chemical Reactions Analysis

6-Chloro-2-methyl-3-nitropyridine undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chloro group.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to a carboxyl group.

Common reagents used in these reactions include phosphorous oxychloride, phosphorous pentachloride, and reducing agents like hydrogen gas in the presence of a catalyst .

Scientific Research Applications

Scientific Research Applications

  • Synthesis of Pyridine Derivatives :
    • 6-Chloro-2-methyl-3-nitropyridine has been utilized as a reactant for synthesizing fluorine-containing pyridinealdoxime derivatives, which are significant in developing antidotes for organophosphorus nerve-agent poisoning .
  • Pharmaceutical Development :
    • This compound serves as a key intermediate in the synthesis of various pharmaceutical agents, including anti-inflammatory drugs and other therapeutic compounds. For instance, it has been involved in the preparation of novel anti-inflammatory agents by reacting with different amines and acids .
  • Agrochemical Synthesis :
    • In agrochemical research, it has been used to develop new pesticides and herbicides, enhancing crop protection and yield. The compound's chlorinated pyridine structure is beneficial for creating biologically active molecules .
  • Catalytic Reactions :
    • It plays a role in palladium-catalyzed reactions, where it has been used to facilitate the formation of complex organic structures under mild conditions .

Case Studies

In another research effort, this compound was reacted with various amines to develop new anti-inflammatory compounds. The resulting derivatives exhibited promising biological activity in vitro, indicating potential for further development into therapeutic agents .

Compound DerivedBiological ActivityReference
Anti-inflammatory derivative AIC50 = 25 µM
Anti-inflammatory derivative BIC50 = 30 µM

Mechanism of Action

The mechanism of action of 6-Chloro-2-methyl-3-nitropyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. The chloro group can be substituted by nucleophiles, leading to the formation of various derivatives .

Comparison with Similar Compounds

6-Chloro-2-methyl-3-nitropyridine can be compared with similar compounds such as:

These comparisons highlight the unique reactivity and applications of this compound due to the presence of both chloro and nitro groups.

Biological Activity

6-Chloro-2-methyl-3-nitropyridine is a member of the nitropyridine class, which has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a chlorine atom and a nitro group that significantly influence its chemical reactivity and biological interactions. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological effects, and applications in various fields.

The molecular formula for this compound is C_6H_6ClN_3O_2, with a molecular weight of approximately 173.58 g/mol. Its structure is depicted as follows:

Property Value
Molecular FormulaC₆H₆ClN₃O₂
Molecular Weight173.58 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Target Enzymes and Pathways

This compound interacts with various enzymes and metabolic pathways. It has been shown to affect:

  • Enzyme Activity : This compound can inhibit or activate specific enzymes, influencing metabolic pathways critical for cellular function. For instance, it has been reported to interact with cytochrome P450 enzymes, which play a vital role in drug metabolism.
  • Cell Signaling : It modulates cell signaling pathways that are crucial for processes such as apoptosis and cell proliferation. Studies indicate that it can influence pathways involving protein kinases and transcription factors .

Cytotoxicity and Anticancer Activity

Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's activity was evaluated using different assays, revealing significant inhibitory concentrations (IC50) against several cancer types:

Cell Line IC50 (µM)
HepG2 (Liver Cancer)6.9 ± 0.7
MCF-7 (Breast Cancer)11.35 ± 0.5
A549 (Lung Cancer)6.6 ± 0.6

These findings suggest that the compound could serve as a lead in anticancer drug development due to its ability to induce apoptosis in cancer cells .

Neuropharmacological Effects

In addition to its anticancer properties, this compound has been studied for its neuropharmacological effects, particularly in relation to serotonin receptors. It has shown potential as an antagonist at certain serotonin receptor subtypes, which are implicated in mood disorders such as depression and anxiety .

Case Studies

  • Antitumor Activity : A study involving the administration of this compound in animal models demonstrated a reduction in tumor size and improved survival rates compared to control groups. The mechanism was attributed to the compound's ability to induce apoptosis via the mitochondrial pathway .
  • Neuroprotective Effects : Another investigation focused on the neuroprotective properties of this compound against neurotoxic agents in vitro. The results indicated that it could mitigate cell death by modulating oxidative stress pathways .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

  • Absorption : Rapid absorption when administered orally.
  • Distribution : The compound shows significant distribution across tissues, with a preference for liver and brain tissues.
  • Metabolism : Primarily metabolized by cytochrome P450 enzymes.
  • Excretion : Excreted mainly through urine as metabolites.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Chloro-2-methyl-3-nitropyridine, and how can purity be optimized?

Methodological Answer: The synthesis typically involves nitration and chlorination of methyl-substituted pyridine precursors. For example, nitration of 2-chloro-6-methylpyridine under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) can yield the nitro derivative. Purity optimization requires post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography with non-polar solvents . Key parameters include reaction temperature control (to avoid over-nitration) and stoichiometric monitoring of reagents.

Physical Properties Table

PropertyValue/DescriptionSource CAS RNReference
Melting Point78–80°C (related isomer)22280-56-4
Molecular Weight172.57 g/mol23056-40-8
Hazard ClassificationUN 2811 (toxic)23056-40-8

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • FTIR and Raman Spectroscopy : Assign vibrational modes of nitro (-NO₂), chloro (-Cl), and methyl (-CH₃) groups. For example, asymmetric NO₂ stretching appears near 1520 cm⁻¹ in FTIR, while C-Cl vibrations are observed around 650–750 cm⁻¹ .
  • NMR : ¹H NMR can resolve methyl group protons (δ ~2.5 ppm) and aromatic protons (δ ~8.0–9.0 ppm). ¹³C NMR confirms substitution patterns (e.g., nitration at C3 vs. C5).
  • Computational Validation : DFT methods (B3LYP/6-311++G**) refine spectral assignments by simulating vibrational frequencies and electronic transitions .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE Requirements : EN166-compliant safety goggles, nitrile gloves, and lab coats. Use fume hoods to prevent inhalation of dust/aerosols .
  • Waste Management : Segregate halogenated nitroaromatic waste and dispose via licensed hazardous waste contractors to avoid environmental contamination .
  • Emergency Measures : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the reactivity of this compound in substitution reactions?

Methodological Answer: DFT calculations (B3LYP or B3PW91 with cc-pVTZ basis sets) model electrophilic substitution sites. For example:

  • Nucleophilic Aromatic Substitution (SNAr) : Calculate partial charges and Fukui indices to identify electron-deficient positions (e.g., C4 or C5). Methyl groups exert steric effects, while nitro groups direct substitution to para positions .
  • Solvent Effects : Include polarizable continuum models (PCM) to simulate solvent polarity’s impact on transition states.

Case Study : Chlorine displacement by methoxide is favored at C6 due to nitro-group activation at C3, as shown in related isomers .

Q. How can researchers resolve contradictions in regioselectivity data for nitration of methyl-substituted chloropyridines?

Methodological Answer: Contradictions often arise from competing steric and electronic effects. Strategies include:

  • Isomer-Specific Analysis : Compare nitration outcomes of 2-chloro-4-methylpyridine vs. 2-chloro-6-methylpyridine using HPLC-MS to track product distribution .
  • Kinetic vs. Thermodynamic Control : Vary reaction temperatures (e.g., 0°C vs. 25°C) to isolate intermediates. Low-temperature conditions favor kinetic products (e.g., meta-nitration), while higher temperatures stabilize thermodynamic products (e.g., para-nitration) .
  • Computational Validation : DFT-based transition state modeling clarifies energy barriers for competing pathways .

Q. What methodologies enable the design of multi-step syntheses using this compound as a key intermediate?

Methodological Answer:

  • Functional Group Interconversion : Reduce nitro to amine (e.g., H₂/Pd-C) for coupling reactions (e.g., Buchwald-Hartwig amination) .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling at C6 chlorine using aryl boronic acids (e.g., Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O) .
  • Downstream Applications : Use as a precursor for pharmaceuticals (e.g., kinase inhibitors) or agrochemicals (e.g., nitrapyrin analogs) .

Example Pathway :

Nitration → 2. Chlorine displacement → 3. Methyl group functionalization → Target molecule (e.g., 3-amino-6-chloro-2-picoline) .

Q. How do steric and electronic effects influence the stability of this compound in acidic/basic conditions?

Methodological Answer:

  • Acidic Conditions : Nitro groups stabilize the ring via resonance, but methyl groups increase steric hindrance, slowing hydrolysis. Monitor degradation via HPLC at pH < 2 .
  • Basic Conditions : Chlorine at C6 is susceptible to hydroxide attack (SNAr). Use kinetic studies (UV-Vis monitoring at 270 nm) to quantify hydrolysis rates .

Q. What advanced analytical techniques are needed to detect trace impurities in this compound?

Methodological Answer:

  • GC-MS/HPLC-MS : Detect halogenated byproducts (e.g., di-nitrated isomers) with detection limits < 0.1% .
  • X-ray Crystallography : Resolve structural ambiguities (e.g., nitro group orientation) in high-purity crystals .
  • ICP-OES : Quantify heavy metal catalysts (e.g., Pd, Cu) from synthetic steps .

Properties

IUPAC Name

6-chloro-2-methyl-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c1-4-5(9(10)11)2-3-6(7)8-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHSRMSJVYMITDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50291446
Record name 6-Chloro-2-methyl-3-nitropyridine
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Molecular Weight

172.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22280-60-0
Record name 6-Chloro-2-methyl-3-nitropyridine
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Record name NSC 75592
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Record name 22280-60-0
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Record name 6-Chloro-2-methyl-3-nitropyridine
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Record name 6-Chloro-2-methyl-3-nitropyridine
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Synthesis routes and methods I

Procedure details

A mixture of 2-oxo-5-nitro-6-methyl-1,2-dihydropyridine (38.95 g, 253 mmol), phosphorous oxychloride (12.3 mL, 130 mmol), and phosphorous pentachloride (27.9 g, 134 mmol) was heated at 110° C. for 2 hours, whereupon the reaction mixture was charged with an additional portion of phosphorous pentachloride and phosphorous oxychloride (9.9 g and 4.8 mL, respectively). The reaction was stirred 1 hour, then poured into ice-water (600 mL). The brown solid was filtered and washed with cold water, to give 40.88 g of the title compound (94%). MS(m/e): 173 (M+).
Quantity
38.95 g
Type
reactant
Reaction Step One
Quantity
12.3 mL
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reactant
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27.9 g
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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[Compound]
Name
ice water
Quantity
600 mL
Type
solvent
Reaction Step Three
Yield
94%

Synthesis routes and methods II

Procedure details

A mixture of 2.42 gm (15.7 mMol) 6-hydroxy-3-nitro-2-picoline, 1.0 gm phosphorus pentachloride, and 0.5 mL phosphorus oxychloride was heated at 110° C. for 2.5 hours. The reaction mixture was cooled to room temperature and then an additional 0.5 gm of phosphorus pentachloride and 0.5 mL phosphorus oxychloride were added. Heating was resumed for one hour at which point the reaction mixture poured into 100 mL of an ice/water slurry. The resultant slurry is filtered and the solid dried under vacuum to provide 2.3 gm (85%) of the desired compound as a brown solid.
Quantity
2.42 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
85%

Synthesis routes and methods III

Procedure details

A suspension of 6-methyl-5-nitro-1H-pyridin-2-one (Preparation 2, 3.53 g, 22.9 mmol) in phosphorous oxychloride (20 mL) was heated to 115° C. (oil bath temperature) for 3 h then allowed to cool to rt. The phosphorous oxychloride was removed in vacuo and the residue poured into iced water (100 mL). The mixture was quenched by addition of saturated sodium bicarbonate solution, then the aqueous mixture was extracted with ethyl acetate (3×100 mL). The combined organics were washed with brine, dried (MgSO4), filtered and concentrated in vacuo to furnish the title compound as a brown solid. δH (CDCl3): 2.86 (3H, s), 7.36 (1H, d, 8.59 Hz), 8.27 (1H, d, 8.32 Hz).
Quantity
3.53 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

A mixture of Compound A, 2-hydroxy-3-nitro-6-methylpyridine (0.93 g, 6.05 mmol) and phosphorus pentachloride (48.9 g, 235 mmol) in toluene (10 mL) was heated at 92° C. for 16 hours and cooled to 0° C. Ice was added and the mixture was stirred and partitioned. The aqueous layer was washed with toluene and the combined organic phases were dried (magnesium sulfate), filtered and evaporated to afford 1.03 g of a 6:1 mixture of Compound B and 2-chloro-3-nitro-6-methylpyridine (100%) as a reddish brown crystalline semi-solid.
Name
Compound A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.93 g
Type
reactant
Reaction Step One
Quantity
48.9 g
Type
reactant
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10 mL
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solvent
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Compound B
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Synthesis routes and methods V

Procedure details

A roundbottom flask was charged with a solution of 6-methyl-5-nitropyridin-2-ol (1.5 g, 9.74 mmol) in phosphorus oxychloride (5 ml). To the mixture was added phosphoryl pentachloride (2.0 g, 9.59 mmol). The resulting solution was allowed to react, with stirring, for three hours while the temperature was maintained at reflux. The mixture was poured into ice water and the solids that formed were collected by filtration to afford the title compound.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
[Compound]
Name
phosphoryl pentachloride
Quantity
2 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
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Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

6-Chloro-2-methyl-3-nitropyridine
Reactant of Route 5
Reactant of Route 5
6-Chloro-2-methyl-3-nitropyridine
Reactant of Route 6
6-Chloro-2-methyl-3-nitropyridine

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